molecular formula C5H11NO B2659704 1-(Oxetan-3-YL)ethanamine CAS No. 1544892-89-8

1-(Oxetan-3-YL)ethanamine

Cat. No. B2659704
CAS RN: 1544892-89-8
M. Wt: 101.149
InChI Key: YXKNHHVCEJACHK-BYPYZUCNSA-N
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Description

1-(Oxetan-3-YL)ethanamine, also known as 3-oxetanemethanamine, is a chemical compound with the molecular formula C5H11NO . It falls under the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Primary Amines, and Aliphatic Primary Amines .


Synthesis Analysis

The synthesis of oxetane derivatives, including 1-(Oxetan-3-YL)ethanamine, has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .


Molecular Structure Analysis

The molecular structure of 1-(Oxetan-3-YL)ethanamine is characterized by a four-membered oxetane ring attached to an ethanamine group . The InChIKey for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N . The Canonical SMILES representation is CC(C1COC1)N .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Oxetan-3-YL)ethanamine is 101.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 35.2 Ų .

Scientific Research Applications

Medicinal Chemistry

Oxetanes, such as “1-(Oxetan-3-YL)ethanamine”, have seen recent advances in synthesis, reactivity, and medicinal chemistry . They have driven numerous studies into the synthesis of new oxetane derivatives .

Kinase Inhibitors

New derivatives bearing an oxetane group, like “1-(Oxetan-3-YL)ethanamine”, are being explored to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Hydrogen Bonding

The strained C−O−C bond angle in oxetanes exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base .

Antibacterial and Herbicidal Effects

Oxetin, a compound related to “1-(Oxetan-3-YL)ethanamine”, has been shown to possess antibacterial and herbicidal effects .

Cancer Chemotherapy

The oxetane subunit is a structure derived from natural or synthetic taxanes clinically used in cancer chemotherapy .

Safety And Hazards

The safety data sheet for 1-(Oxetan-3-YL)ethanamine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER if swallowed .

Future Directions

Oxetanes, including 1-(Oxetan-3-YL)ethanamine, have been increasingly exploited in medicinal chemistry and synthetic chemistry, and this trend is expected to continue . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . Therefore, future research directions may include the development of novel methods for oxetane synthesis and incorporation, as well as the exploration of the reactivity of oxetanes in the synthesis of complex molecules .

properties

IUPAC Name

1-(oxetan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNHHVCEJACHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxetan-3-YL)ethanamine

CAS RN

1544892-89-8
Record name 1-(oxetan-3-yl)ethan-1-amine
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